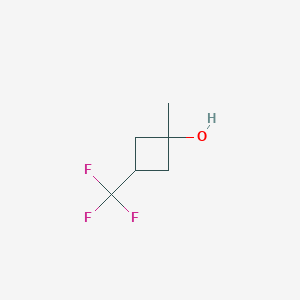
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールは、分子式がC6H9F3Oである有機化合物です。メチル基、トリフルオロメチル基、ヒドロキシル基が置換されたシクロブタン環を特徴としています。
準備方法
合成経路および反応条件: 1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールは、いくつかの方法で合成することができます。例えば、シクロブタノンをTMSCF3(トリメチルシリルトリフルオロメチル)とフッ化物源で処理すると、目的の化合物を得ることができます .
工業生産方法: 1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールの工業生産方法では、通常、高い収率と純度を保証するスケーラブルな合成経路が用いられます。 これらの方法は、しばしば入手しやすい出発物質と効率的な反応条件を利用して、生産を最適化します .
化学反応の分析
反応の種類: 1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: この化合物は、アルコール誘導体を形成するために還元することができます。
置換: トリフルオロメチル基は、求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: メトキシドナトリウム(NaOMe)やtert-ブトキシドカリウム(KOtBu)などの求核剤を使用することができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ヒドロキシル基の酸化によりケトンが生成されるのに対し、還元によりさまざまなアルコール誘導体が生成されます .
科学研究の応用
1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールは、次のようないくつかの科学研究に応用されています。
化学: 有機合成の構成ブロックとして使用され、特に潜在的な医薬品用途を持つ新規化合物の開発に使用されます。
生物学: この化合物のユニークな構造的特徴は、生物学的プロセスや相互作用を研究するための貴重なツールとなっています。
医学: 特定の分子経路を標的とする薬剤の開発において、治療薬としての可能性を探るための研究が進行中です。
科学的研究の応用
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールの特定の作用機序は、十分に文書化されていません。その効果は、さまざまな分子標的や経路との相互作用を介して媒介されている可能性があります。 その正確な機序と潜在的な生物活性については、さらなる研究が必要です .
類似化合物:
- 1-メチル-3-(トリフルオロメチル)シクロブタン-1-アミン塩酸塩
- 1-(トリフルオロメチル)シクロブタン-1-オール
比較: 1-メチル-3-(トリフルオロメチル)シクロブタン-1-オールは、シクロブタン環にトリフルオロメチル基とヒドロキシル基の両方が存在することが特徴です。この組み合わせは、独特の化学的および物理的特性をもたらし、特定の用途に役立ちます。 対照的に、類似の化合物は、これらの官能基のいずれか一方を欠いている可能性があり、反応性と用途が異なります.
類似化合物との比較
- 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(Trifluoromethyl)cyclobutan-1-ol
Comparison: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
生物活性
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, making it a valuable moiety in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with molecular targets, cytotoxicity, and other relevant biological effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a cyclobutane ring with a trifluoromethyl group and a hydroxyl group, contributing to its unique reactivity and interaction profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and can modify the electronic properties of the molecule, influencing its biological behavior.
Molecular Interactions
Studies suggest that compounds containing trifluoromethyl groups can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. For instance, the presence of the -CF3 group has been linked to improved binding affinities in several cases:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrate interactions or altering enzyme conformation.
- Receptor Binding : Its structural features may allow it to bind effectively to receptors involved in various signaling pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. Preliminary results indicate that this compound shows selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards healthy cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | 15 | 5 |
| HeLa (Cervical) | 20 | 4 |
| MCF7 (Breast) | 25 | 3 |
| Normal Fibroblasts | >100 | - |
The selectivity index indicates that this compound could be a promising candidate for further development in cancer therapeutics.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Inhibition of Viral Pathogenesis : Research has shown that compounds with trifluoromethyl groups can inhibit viral replication by targeting viral proteins. For example, studies on similar structures have demonstrated effectiveness against SARS-CoV-2 by disrupting protein interactions critical for viral lifecycle .
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have also been evaluated for their antimicrobial properties. In vitro studies indicated significant activity against Toxoplasma gondii, suggesting potential applications in treating parasitic infections .
特性
分子式 |
C6H9F3O |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H9F3O/c1-5(10)2-4(3-5)6(7,8)9/h4,10H,2-3H2,1H3 |
InChIキー |
NMIVZPYXUKPFFG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















